7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrroles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The starting materials often include brominated and fluorinated aromatic compounds, which undergo various reactions such as nucleophilic substitution, cyclization, and condensation.
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Step 1: Nucleophilic Substitution
Reagents: 3-fluorophenyl bromide, sodium hydroxide
Conditions: Reflux in ethanol
Product: 3-fluorophenyl alcohol
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Step 2: Cyclization
Reagents: 3-fluorophenyl alcohol, ethyl acetoacetate, ammonium acetate
Conditions: Heating under reflux
Product: Chromeno[2,3-c]pyrrole intermediate
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Step 3: Bromination
Reagents: Bromine, acetic acid
Conditions: Room temperature
Product: 7-Bromo-1-(3-fluorophenyl)-chromeno[2,3-c]pyrrole
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Step 4: Hydroxyethylation
Reagents: Ethylene oxide, potassium hydroxide
Product: this compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst
Substitution: Sodium azide, thiourea
Major Products
Oxidation: 7-Bromo-1-(3-fluorophenyl)-2-(2-oxoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Reduction: 1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Substitution: 7-Azido-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be used to study the effects of fluorinated and brominated compounds on cellular processes.
Medicine
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with biological targets. Generally, such compounds may interact with enzymes, receptors, or DNA, leading to changes in cellular function.
Molecular Targets and Pathways
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, altering signal transduction pathways.
DNA: Intercalation into DNA, affecting gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-(3-chlorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Bromo-1-(3-methylphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Bromo-1-(3-nitrophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The presence of both bromine and fluorine atoms in 7-Bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione makes it unique compared to similar compounds. These halogens can significantly influence the compound’s reactivity, biological activity, and physical properties.
Properties
IUPAC Name |
7-bromo-1-(3-fluorophenyl)-2-(2-hydroxyethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO4/c20-11-4-5-14-13(9-11)17(24)15-16(10-2-1-3-12(21)8-10)22(6-7-23)19(25)18(15)26-14/h1-5,8-9,16,23H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODPHXPXBKKHSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2C3=C(C(=O)N2CCO)OC4=C(C3=O)C=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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